Benztropine Demonstrates Sub-Nanomolar M1 Muscarinic Affinity Comparable to Highest Potency Antimuscarinics
In a direct head-to-head comparison of 24 compounds at five cloned human muscarinic receptor subtypes expressed in CHO cells, benztropine demonstrated the highest affinity among all antimuscarinic compounds tested, exceeded only by the non-selective radioligand QNB. Equilibrium dissociation constants were obtained from competitive radioligand binding studies with [3H]quinuclidinyl benzilate [1].
| Evidence Dimension | Muscarinic receptor binding affinity |
|---|---|
| Target Compound Data | Benztropine: Highest affinity among antimuscarinic compounds tested (Kd values across five human muscarinic subtypes) |
| Comparator Or Baseline | QNB (quinuclidinyl benzilate): Kd range 0.027-0.088 nM; biperiden: M1-selective among antiparkinson drugs |
| Quantified Difference | Benztropine had the next highest affinity after QNB; biperiden was the only antiparkinson drug with m1 subtype selectivity |
| Conditions | Five cloned human muscarinic receptor subtypes (m1-m5) expressed in Chinese hamster ovary cells; [3H]QNB radioligand binding assay |
Why This Matters
For procurement in muscarinic receptor research, benztropine provides a high-affinity reference standard with broad muscarinic binding compared to the M1-selective biperiden.
- [1] Bolden C, Cusack B, Richelson E. Antagonism by antimuscarinic and neuroleptic compounds at the five cloned human muscarinic cholinergic receptors expressed in Chinese hamster ovary cells. J Pharmacol Exp Ther. 1992 Feb;260(2):576-80. PMID: 1346637. View Source
